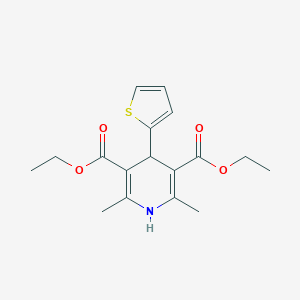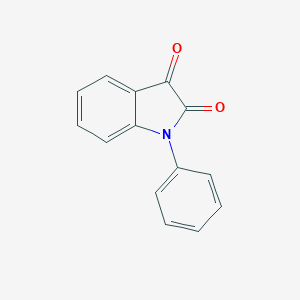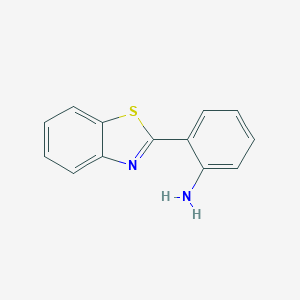![molecular formula C11H7NO2 B182566 1H-furo[3,4-b]quinolin-3-one CAS No. 26956-06-9](/img/structure/B182566.png)
1H-furo[3,4-b]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-furo[3,4-b]quinolin-3-one is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of furoquinolines and has been studied extensively for its pharmacological properties.
Mechanism Of Action
The mechanism of action of 1H-furo[3,4-b]quinolin-3-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with specific cellular targets.
Biochemical And Physiological Effects
1H-furo[3,4-b]quinolin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-furo[3,4-b]quinolin-3-one in lab experiments include its ease of synthesis, good yield, and purity. However, the compound is relatively unstable and requires careful handling to prevent decomposition.
Future Directions
1H-furo[3,4-b]quinolin-3-one has a range of potential future applications. These include its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
In conclusion, 1H-furo[3,4-b]quinolin-3-one is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 1H-furo[3,4-b]quinolin-3-one involves the condensation of 2-aminobenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a catalyst. The reaction yields the desired product with good yield and purity.
Scientific Research Applications
1H-furo[3,4-b]quinolin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
26956-06-9 |
|---|---|
Product Name |
1H-furo[3,4-b]quinolin-3-one |
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1H-furo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C11H7NO2/c13-11-10-8(6-14-11)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2 |
InChI Key |
KHBIIKYQELEKKZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=CC=CC=C3N=C2C(=O)O1 |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C(=O)O1 |
Other CAS RN |
26956-06-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)






![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)




